molecular formula C9H12ClFN2O B2583926 3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 1707361-72-5

3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No.: B2583926
CAS No.: 1707361-72-5
M. Wt: 218.66
InChI Key: KNUIRKBSHMWQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Fluorinated Pyrrolidine-Pyridine Derivatives

Fluorinated pyrrolidine-pyridine derivatives emerged as critical scaffolds in medicinal chemistry during the late 20th century, driven by the need for bioactive molecules with enhanced metabolic stability and target selectivity. The introduction of fluorine into heterocyclic systems gained momentum after the 1960s, when fluorinated analogs of natural alkaloids demonstrated improved pharmacokinetic profiles compared to their non-fluorinated counterparts. Early work focused on simple fluoropyridines, but advancements in synthetic methodologies—such as nucleophilic aromatic substitution and transition-metal-catalyzed coupling—enabled the incorporation of fluorinated pyrrolidine moieties into polycyclic frameworks. The specific compound 3-fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride represents a modern iteration of these efforts, combining a pyridine core with a fluorinated pyrrolidine ether to exploit synergistic electronic and steric effects.

Research Importance in Heterocyclic Chemistry

The compound’s dual heterocyclic architecture positions it as a versatile intermediate in organic synthesis. Pyridine derivatives are renowned for their electron-deficient aromatic systems, which facilitate interactions with biological targets such as enzymes and receptors. The addition of a pyrrolidin-3-yloxy group introduces conformational rigidity and hydrogen-bonding capabilities, while the fluorine atom modulates lipophilicity and dipole moments. This structural synergy enables applications in:

  • Catalysis : As a ligand in asymmetric synthesis, leveraging the pyrrolidine nitrogen’s Lewis basicity.
  • Drug discovery : Serving as a precursor for kinase inhibitors and neurotransmitter analogs.
  • Materials science : Contributing to ionic liquids with high thermal stability, as demonstrated by fluorinated pyrrolidine-based compounds.

A comparative analysis of related structures is provided below:

Compound Key Features Applications
3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine HCl Fluorine at C3, pyrrolidine ether at C2 Pharmacological intermediates
2-Methyl-5-(pyrrolidin-3-yloxy)pyridine HCl Methyl group at C2, pyrrolidine ether at C5 Organic synthesis
5-Fluoro-2-(pyrrolidin-3-yl)pyridine Fluorine at C5, pyrrolidine directly bonded Radioligand development

Structural Uniqueness and Pharmacological Relevance

The molecular formula C₉H₁₂ClFN₂O (MW: 218.66 g/mol) encapsulates the compound’s distinctive features:

  • Pyridine ring : Provides a planar aromatic system for π-π stacking interactions.
  • Fluorine at C3 : Enhances electronegativity, reducing metabolic oxidation at this position.
  • Pyrrolidin-3-yloxy group : Introduces a chiral center (C3 of pyrrolidine), enabling enantioselective interactions.
  • Hydrochloride salt : Improves aqueous solubility for biological testing.

The SMILES notation FC1=CC=CN=C1OC2CNCC2.[H]Cl highlights the connectivity: the fluorine atom occupies the pyridine’s C3 position, while the pyrrolidine ether is linked via an oxygen bridge at C2. This arrangement creates a steric shield around the pyridine nitrogen, potentially reducing off-target binding in biological systems.

Current Research Landscape

Recent studies emphasize the compound’s role in targeted drug delivery and catalysis :

  • Synthetic innovations : Rhodium-catalyzed hydrogenation of fluoropyridines has been adapted to generate saturated analogs, though this compound’s unsaturated structure remains preferred for modular derivatization.
  • Pharmacological applications : Analogous fluorinated pyrrolidines are being evaluated as allosteric modulators of G-protein-coupled receptors (GPCRs), leveraging their ability to stabilize specific protein conformations.
  • Materials development : Fluorinated pyrrolidine-pyridine hybrids are incorporated into ionic liquids for high-voltage battery electrolytes, capitalizing on their oxidative stability.

Ongoing challenges include optimizing synthetic yields (currently ~50–70% for multi-step routes) and resolving enantiomeric purity for chiral derivatives. Collaborative efforts between academic and industrial researchers aim to address these limitations through flow chemistry and enzyme-mediated asymmetric synthesis.

Properties

IUPAC Name

3-fluoro-2-pyrrolidin-3-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7;/h1-2,4,7,11H,3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUIRKBSHMWQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the reaction of 3-hydroxy-2-fluoropyridine with pyrrolidine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The pyrrolidine-3-yloxy group and fluorine atom provide sites for nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom activates the pyridine ring for substitution. For example:

  • Fluorine displacement : Reacting with amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 3-amino-2-(pyrrolidin-3-yloxy)pyridine derivatives .

  • Solvent effects : Substitution efficiency correlates with solvent polarity (Table 1).

SolventReaction Temp (°C)Yield (%)
DMF8072
DMSO10068
THF6035

Pyrrolidine Substitution

The pyrrolidine moiety undergoes substitution under acidic or basic conditions:

  • Acid-mediated cleavage : Treatment with HCl (6M) at reflux replaces pyrrolidine with hydroxyl groups, forming 3-fluoro-2-hydroxypyridine.

  • Base-mediated alkylation : Using NaH and alkyl halides (e.g., methyl iodide) modifies the pyrrolidine nitrogen .

Oxidation Reactions

The pyrrolidine ring and pyridine nitrogen are oxidation targets.

Pyrrolidine Oxidation

  • Peracid-mediated oxidation : mCPBA in dichloromethane oxidizes pyrrolidine to pyrrolidine N-oxide (Figure 1) .
    Conditions : 0°C to RT, 12–24 hrs.
    Yield : ~60% (confirmed by LC-MS) .

Pyridine Ring Oxidation

  • Electrophilic fluorination : Selectively introduces additional fluorine atoms using XeF₂ in HFIP.

Reduction Reactions

The pyridine ring and substituents can be reduced under catalytic hydrogenation:

Pyridine to Piperidine

  • Hydrogenation : Pd/C (10%) in methanol under H₂ (1 atm) reduces the pyridine ring to piperidine, yielding 3-fluoro-2-(pyrrolidin-3-yloxy)piperidine .
    Key Data :

    • Time: 6–8 hrs

    • Conversion: >95% (by ¹H NMR)

Cross-Coupling Reactions

The fluorine atom facilitates Suzuki-Miyaura couplings:

Borylation and Arylation

  • Borylation : Using Pd(dppf)Cl₂ and B₂Pin₂ in dioxane introduces boronate esters at the 3-position .

  • Arylation : Coupling with aryl halides (e.g., bromobenzene) forms biaryl derivatives (Table 2).

Aryl HalideCatalystYield (%)
BromobenzenePd(PPh₃)₄58
4-BromotolueneXPhos Pd G374

Acid/Base Stability

The hydrochloride salt dissociates in neutral/basic conditions:

  • pH-dependent stability : Degrades rapidly above pH 7, releasing free pyridine and pyrrolidine .

Mechanistic Insights

  • SNAr Transition State : DFT calculations show a Meisenheimer-like intermediate stabilized by fluorine’s inductive effect .

  • Reduction Selectivity : Hydrogenation preferentially targets the pyridine ring over the pyrrolidine group due to aromaticity loss .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique fluorine substitution enhances reactivity and selectivity in various chemical reactions .

Biology

  • Enzyme Inhibition Studies : Research has shown that 3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride can inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms .
  • Receptor Binding Studies : The compound is also investigated for its interaction with various biological receptors, which may lead to insights into drug design and therapeutic applications .

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its structural characteristics indicate potential efficacy against diseases such as cancer and parasitic infections.

Antiparasitic Activity

Research indicates that compounds similar to this compound have shown effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies have demonstrated that these derivatives can inhibit the growth of the parasite, with promising EC50 values indicating potential therapeutic windows .

Case Studies and Research Findings

Study TypeFindingsReference
In Vitro Studies Compounds similar to this compound inhibited T. brucei growth effectively, showing EC50 values in the micromolar range.
Pharmacokinetics Modifications aimed at improving solubility and reducing first-pass metabolism were explored to enhance efficacy.
Mechanistic Studies Investigations revealed interactions with multiple cellular targets leading to apoptotic pathways activation in cancer cells.

Conclusion and Future Directions

The applications of this compound in scientific research are promising, particularly in the fields of medicinal chemistry and pharmacology. Future research should focus on:

  • Detailed pharmacological profiling to determine specific IC50 values.
  • Exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
  • Conducting in vivo studies to assess therapeutic efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

  • Molecular Formula : C₁₀H₁₅ClN₂O
  • Molecular Weight : 214.69 g/mol
  • Key Differences : A methyl group replaces the fluorine at the pyridine 3-position.
  • Evidence suggests this substitution fine-tunes molecular interactions, leading to improved therapeutic efficacy in drug candidates targeting neurological disorders .

3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

  • Molecular Formula : C₉H₁₀ClFIN₂
  • Molecular Weight: Not explicitly stated (estimated ~365.5 g/mol) .
  • Key Differences : Multiple halogen substitutions (Cl, F, I) and a pyrrolidin-1-yl group at the 6-position.
  • Impact : The bulky iodine atom at the 4-position may hinder binding to compact active sites but increases steric bulk for targeting larger enzymatic pockets.

3-Fluoro-2-(trifluoromethyl)isonicotinoyl Derivatives

  • Example: 2-(1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-ylidene)acetonitrile .
  • Key Differences : A trifluoromethyl group replaces the pyrrolidin-3-yloxy moiety.
  • Impact : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it suitable for kinase inhibitors in oncology .

Variations in the Pyrrolidine Substituent

(S)-2-(Pyrrolidin-3-yloxy)pyridine Hydrochloride

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 200.67 g/mol .
  • Key Differences : Lacks the fluorine atom at the pyridine 3-position.

(R)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride

  • Molecular Formula : C₉H₁₄Cl₂N₂O
  • Molecular Weight : 237.13 g/mol .
  • Key Differences : Dihydrochloride salt form and R-configuration.
  • Impact: The dihydrochloride salt improves aqueous solubility, facilitating formulation for intravenous delivery. Stereochemistry (R-configuration) may influence enantioselective interactions with chiral targets .

Fluorinated Analogues in Other Scaffolds

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine Hydrochloride

  • Molecular Formula : C₁₁H₁₃ClFN
  • Molecular Weight : 213.68 g/mol .
  • Key Differences : Fluorine is on a phenyl ring instead of pyridine.
  • Impact : This aryl-fluorinated pyrrolidine derivative is optimized for CNS penetration, with applications in antidepressants .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine HCl C₉H₁₂ClFN₂O 218.66 3-F, pyrrolidin-3-yloxy Drug discovery building block
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine HCl C₁₀H₁₅ClN₂O 214.69 3-CH₃, pyrrolidin-3-yloxy Neurological therapeutics
(R)-2-(Pyrrolidin-3-yloxy)pyridine diHCl C₉H₁₄Cl₂N₂O 237.13 R-configuration, diHCl Improved solubility
3-Fluoro-2-(trifluoromethyl)isonicotinoyl C₁₄H₁₃F₄N₃O 315.27 3-F, 2-CF₃ Kinase inhibitors

Key Research Findings

Fluorine vs.

Salt Forms: Dihydrochloride salts (e.g., ) exhibit superior solubility (>50 mg/mL in water) compared to mono-hydrochloride forms (~20 mg/mL), critical for parenteral formulations.

Stereochemistry : The (R)-configuration in pyrrolidine derivatives (e.g., ) shows 2–3-fold higher affinity for G protein-coupled receptors than (S)-isomers.

Biological Activity

3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • CAS Number: 1707361-72-5

The compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. The fluorine atom enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.

Key Mechanisms:

  • Receptor Interaction: The compound has been shown to interact with various neurotransmitter receptors, including those involved in the endocannabinoid system.
  • Enzyme Inhibition: It may inhibit enzymes such as monoacylglycerol lipase (MAGL), which is crucial for the metabolism of endocannabinoids, thus enhancing their effects in the body.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has demonstrated efficacy comparable to standard analgesics.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Pain Models:
    • Objective: Evaluate antinociceptive effects.
    • Method: Administered at varying doses in rodent models.
    • Results: Significant reduction in pain response at doses as low as 10 mg/kg.
  • Inflammation Assay:
    • Objective: Assess anti-inflammatory activity.
    • Method: In vitro assays measuring cytokine levels.
    • Results: Up to 60% reduction in TNF-alpha production at a concentration of 50 μM.

Comparative Analysis

To contextualize the efficacy of this compound, a comparison with similar compounds is useful:

Compound NameMechanism of ActionIC50 (μM)Efficacy
This compoundMAGL inhibition13.1High
Compound ACOX inhibition>10Moderate
Compound BFAAH inhibition>10Low

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a fluoropyridine derivative and a pyrrolidin-3-ol intermediate under controlled conditions (e.g., inert atmosphere, 60–80°C). For example, substituting a leaving group (e.g., chloride) at the 2-position of 3-fluoropyridine with pyrrolidin-3-ol in the presence of a base like K₂CO₃ in acetonitrile . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) is recommended. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or regioisomers .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the pyrrolidine-ether bond .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
  • Standardize Assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and replicate experiments with ≥3 biological replicates.
  • Control Variables : Test the compound alongside structurally similar analogs (e.g., 3-fluoro PCP hydrochloride ) to isolate the impact of the pyrrolidin-3-yloxy substituent.
  • Meta-Analysis : Cross-reference data from public databases (e.g., PubChem BioAssay) to identify trends in IC₅₀ values or selectivity profiles .

Q. What experimental strategies elucidate the impact of pyrrolidine ring stereochemistry on target binding?

  • Methodological Answer :
  • Chiral Synthesis : Prepare enantiopure (R)- and (S)-pyrrolidine derivatives using asymmetric catalysis (e.g., Jacobsen’s catalyst) .
  • Docking Studies : Perform molecular dynamics simulations with resolved crystal structures of target proteins (e.g., enzymes with pyridine-binding pockets) to predict stereospecific interactions .
  • Biological Testing : Compare enantiomers in functional assays (e.g., cAMP inhibition for GPCR targets) to quantify stereochemical effects on potency .

Data Analysis and Experimental Design

Q. How should researchers design stability studies to assess degradation pathways of this compound?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to stressors:
  • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.
  • Oxidation : 3% H₂O₂ at room temperature.
  • Photolysis : UV light (254 nm) for 48 hours .
  • Analytical Tools : Monitor degradation via LC-MS to identify byproducts (e.g., dehalogenation or pyrrolidine ring opening). Quantify stability using Arrhenius kinetics to extrapolate shelf life .

Q. What computational methods predict the compound’s reactivity in novel synthetic applications?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Retrosynthetic Analysis : Apply AI-based tools (e.g., Synthia) to propose novel routes, such as coupling with sulfonyl chlorides for prodrug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.